(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Researchers face stereochemical heterogeneity when using racemic or mis-specified pyrrolidinone intermediates, leading to failed asymmetric syntheses and purification bottlenecks. (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 42435-88-1) is an enantiomerically pure (S)-configured building block with documented utility as an HDAC inhibitor metabolite. - **Stereochemical Integrity**: (S)-configuration at C2 ensures predictable downstream absolute configuration; (R)-enantiomer (CAS 122742-14-7) yields opposite outcomes. - **Analytical Certainty**: ≥95% purity with batch-specific NMR, HPLC, and GC data-mandatory for regulated API R&D. - **Biomarker Application**: Quantifiable metabolite for HDAC inhibitor cell-based efficacy and pharmacodynamic studies.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 42435-88-1
Cat. No. B3136754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate
CAS42435-88-1
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCN1C(CCC1=O)C(=O)OC
InChIInChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m0/s1
InChIKeyABAOXDQXQHQRFA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate Overview


(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 42435-88-1), also known as methyl (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate or N-methyl-L-pyroglutamic acid methyl ester, is an enantiomerically pure chiral pyrrolidinone derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . The compound features a five-membered lactam ring (5-oxopyrrolidine) bearing a methyl ester at the 2-position and an N-methyl group at the 1-position, with the stereocenter at C2 in the (S)-configuration . This structural scaffold serves as a versatile chiral building block in organic synthesis and pharmaceutical intermediate applications, with documented utility as a metabolite of histone deacetylase inhibitors .

Chiral building block for (S)-configured framework synthesis
Reported HDAC inhibitor metabolite for mechanism-of-action studies
Batch-specific QC documentation supports procurement in regulated environments

Substitution Concerns for (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate


The (S)-configuration at the C2 stereocenter is the defining characteristic of this compound that precludes simple substitution with its (R)-enantiomer (CAS 122742-14-7) or racemic mixtures (CAS 190783-99-4) . In asymmetric synthesis applications, the stereochemical integrity of the chiral building block directly governs the stereochemical outcome of downstream transformations—substituting the (S)-enantiomer with the (R)-enantiomer yields products of opposite absolute configuration, which may exhibit fundamentally different biological activities or pharmacological properties . Furthermore, racemic material introduces stereochemical heterogeneity that compromises reaction selectivity, reduces yield of the desired diastereomer, and complicates purification workflows in API manufacturing contexts . Procurement of analytically verified, enantiomerically pure (S)-configured material ensures reproducible stereochemical outcomes in chiral synthesis applications, eliminating the variability inherent in racemic or incorrectly specified alternatives .

(R)-Enantiomer substitution May produce products of opposite absolute configuration, potentially altering biological activity.
Racemic mixture use Introduces stereochemical heterogeneity, reducing diastereoselectivity and complicating purification.
Unspecified stereochemistry sourcing Commodity-grade material may lack enantiomeric verification, compromising chiral synthesis reproducibility.

Differentiation Evidence for (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate


Enantiomer Differentiation: (S) vs (R)

The (S)-methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 42435-88-1) possesses a defined stereocenter at the C2 position with (S)-absolute configuration, distinguishing it from the (R)-enantiomer (CAS 122742-14-7). In chiral synthesis applications, the stereochemical outcome of reactions employing this building block is directly governed by the configuration of the starting material—the (S)-enantiomer yields products with (S)-derived stereochemistry, while substitution with the (R)-enantiomer produces opposite absolute configuration . Racemic material (CAS 190783-99-4) introduces stereochemical heterogeneity that reduces reaction diastereoselectivity and complicates purification .

Enantiomer Identity
Class-level
(S)-configuration (L-proline-derived) vs (R)-enantiomer
Stereochemical outcome governed by starting configuration.
Selection mandatory for target chirality; class-level inference.
Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

HDAC Inhibitor Biomarker Specificity

(S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate has been identified as a metabolite of histone deacetylase (HDAC) inhibitors and can function as a biomarker for HDAC inhibitor activity . The compound inhibits histone methylation, a process involved in DNA replication and cell division, and participates in the regulation of lysine methylation critical for gene expression and cellular growth . Cellular uptake of this metabolite can be measured to assess HDAC inhibitor efficacy .

HDAC Biomarker
Class-level
Reported metabolite of HDAC inhibitors; measurable cellular uptake.
Supports mechanism-of-action and biomarker development studies.
Data to verify; no quantitative correlation available.
Epigenetics HDAC Inhibitors Biomarker Analysis

Vendor QC Documentation

Vendor-supplied (S)-methyl 1-methyl-5-oxopyrrolidine-2-carboxylate from Bidepharm is specified at ≥95% purity and accompanied by batch-specific QC documentation including NMR, HPLC, and GC analytical data . In contrast, commodity-grade racemic methyl 1-methyl-5-oxopyrrolidine-2-carboxylate (CAS 190783-99-4) may be offered without stereochemical specification or comprehensive analytical certification .

QC Documentation
Specification review
≥95% purity with NMR, HPLC, GC batch reports available.
Reduces downstream analytical burden for identity verification.
Vendor-supplied data; verify against study requirements.
Quality Control Analytical Chemistry Procurement Specification

One-Step Synthetic Accessibility from Pyroglutamic Acid

A convenient one-step synthetic route to methyl N-methylpyroglutamate (the target compound) from pyroglutamic acid was described by Cauliez et al. in 1991, alongside parallel syntheses of methyl pyroglutamate and methyl N-methoxymethylpyroglutamate [1]. This one-step methodology contrasts with multi-step N-alkylation and esterification sequences that may be required for other N-substituted pyroglutamate derivatives lacking established direct synthetic protocols.

Synthetic Route
Class-level
One-step synthesis from pyroglutamic acid reported.
Provides literature-precedented route for in-house preparation.
Yield and scalability require process-specific verification.
Synthetic Methodology Process Chemistry Building Block Synthesis

Applications for (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate


Chiral Building Block for Asymmetric Synthesis

The (S)-stereochemistry of this compound makes it suitable as a chiral building block for constructing (S)-configured molecular frameworks in pharmaceutical synthesis. The defined (S)-configuration at C2 enables stereocontrolled transformations yielding products with predictable absolute stereochemistry . Procurement of the correct enantiomer is essential—the (R)-enantiomer (CAS 122742-14-7) would produce opposite stereochemical outcomes.

HDAC Inhibitor Biomarker Studies

This compound has been documented as a metabolite of histone deacetylase inhibitors and can be employed as a biomarker for HDAC inhibitor activity . Researchers can measure cellular uptake of this metabolite to assess HDAC inhibitor efficacy in cell-based assays, enabling mechanism-of-action studies and pharmacodynamic biomarker development .

Quality-Controlled Chiral Intermediate

Vendor-supplied material (e.g., Bidepharm Cat. BD159001) is specified at ≥95% purity and accompanied by batch-specific QC documentation including NMR, HPLC, and GC analytical data . This level of analytical certification supports procurement decisions in regulated research environments where documented purity and identity verification are mandatory prior to experimental use .

In-House One-Step Synthesis

For laboratories requiring in-house preparation, a published one-step synthesis from pyroglutamic acid provides a convenient synthetic route [1]. This methodology offers a literature-precedented alternative to commercial procurement for researchers with appropriate synthetic capabilities [1].

Application
Selection Property
Validation Focus
Chiral synthesis research
Stereochemical control context
Enantiomeric purity verification
HDAC inhibitor mechanism-of-action studies
Reported biomarker context
Cellular uptake assay validation
Chiral intermediate procurement
QC documentation availability
Batch-specific analytical review
In-house synthesis development
Published synthetic protocol
Process chemistry reproducibility
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